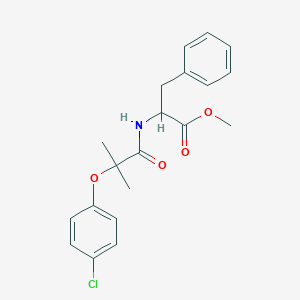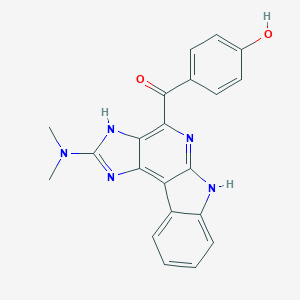
Grossularine 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium nitride is a compound that consists of technetium and nitrogen It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Scientific Research Applications
Technetium nitride has numerous scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Technetium nitride is being explored for its potential use in biological imaging and diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium nitride can be synthesized through various methods. One common method involves the reaction of technetium with nitrogen gas at high temperatures. This process typically requires a temperature range of 1000 to 1500 degrees Celsius. Another method involves the use of a laser-heated diamond anvil cell, which can achieve temperatures up to 2500 degrees Celsius and pressures up to 50 gigapascals .
Industrial Production Methods
Industrial production of technetium nitride is still in the experimental stage. the methods mentioned above can be scaled up for industrial applications. The use of high-temperature furnaces and advanced pressure equipment is essential for the large-scale production of technetium nitride.
Chemical Reactions Analysis
Types of Reactions
Technetium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Technetium nitride can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction of technetium nitride can be achieved using hydrogen gas or other reducing agents.
Substitution: Substitution reactions involve the replacement of nitrogen atoms with other elements or compounds. These reactions typically require specific catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of technetium nitride can produce technetium oxides, while reduction can yield technetium metal.
Mechanism of Action
The mechanism of action of technetium nitride involves its interaction with specific molecular targets and pathways. In biological systems, technetium nitride can bind to certain proteins and enzymes, affecting their function. In radiopharmaceutical applications, technetium nitride acts as a radiotracer, allowing for the visualization of specific tissues and organs .
Comparison with Similar Compounds
Technetium nitride can be compared with other similar compounds, such as technetium carbide and technetium oxide. While all these compounds contain technetium, they differ in their chemical properties and applications. For example:
Technetium carbide: Known for its hardness and high melting point, it is used in cutting tools and wear-resistant materials.
Technetium oxide: Used in various oxidation reactions and as a catalyst in chemical processes.
Similar Compounds
- Technetium carbide
- Technetium oxide
- Rhenium nitride
- Molybdenum nitride
These compounds share some similarities with technetium nitride but also have distinct properties and applications.
Properties
CAS No. |
102488-58-4 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
OGSOWFWOXWWJSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |
Canonical SMILES |
CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |
| 102488-58-4 | |
Synonyms |
grossularine 2 grossularine-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)

![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)



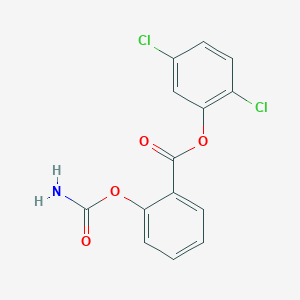
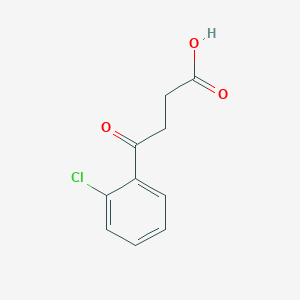

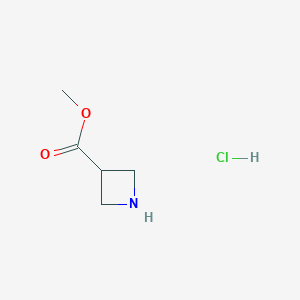
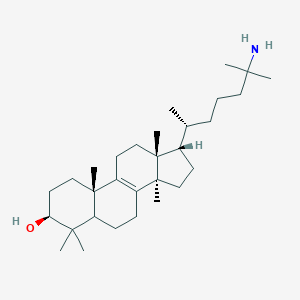

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
